2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Description

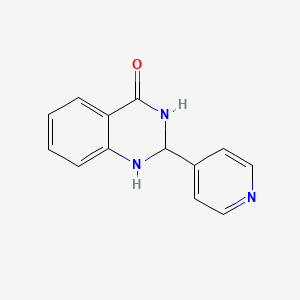

Properties

IUPAC Name |

2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLICPSSNGCOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349488 |

Source

|

| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15495-00-8 |

Source

|

| Record name | 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug development.[1][2] Derivatives of this structure exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5] Within this class, 2,3-dihydroquinazolin-4(1H)-ones (DHQs) represent a crucial subclass, often serving as key synthetic intermediates and possessing significant biological potential in their own right.[6][7] The chiral center at the C2 position adds a layer of structural complexity and offers opportunities for stereospecific interactions with biological targets.[7][8]

This technical guide provides a comprehensive, field-proven overview of the synthesis and detailed analytical characterization of a specific, potent derivative: 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. The methodologies and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to work with this important class of molecules.

Part 1: Synthesis and Mechanistic Rationale

The most direct and efficient pathway to 2-substituted-2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation reaction between anthranilamide (2-aminobenzamide) and a suitable aldehyde. This approach is favored for its high atom economy, operational simplicity, and the ability to generate the target scaffold in a single step.

Core Synthetic Strategy: One-Pot Cyclocondensation

The synthesis of this compound is achieved through the reaction of anthranilamide with 4-pyridinecarboxaldehyde. This transformation can be accomplished under various conditions, reflecting a modern trend towards greener and more efficient chemistry.[9][10] While numerous catalysts, including Lewis and Brønsted acids, have been reported to facilitate this reaction, solvent-free and microwave-assisted methods are particularly noteworthy for their clean reaction profiles, high yields, and reduced reaction times.[6][11]

Reaction Mechanism

From a mechanistic standpoint, the reaction proceeds through a well-understood pathway involving acid-base catalysis.[6]

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the aromatic amino group of anthranilamide on the carbonyl carbon of 4-pyridinecarboxaldehyde.

-

Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (an imine).

-

Intramolecular Cyclization: The pendant amide nitrogen then performs an intramolecular nucleophilic attack on the imine carbon.

-

Tautomerization: This cyclization event forms the thermodynamically stable 2,3-dihydroquinazolin-4(1H)-one ring system.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established green chemistry methods for the synthesis of related DHQ analogs, prized for its efficiency and high purity of the crude product.[6][12]

Materials:

-

Anthranilamide (1.0 mmol, 136.15 mg)

-

4-Pyridinecarboxaldehyde (1.0 mmol, 107.11 mg, 0.094 mL)

-

Ethanol (Optional, minimal amount for slurry)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

-

Vial Preparation: To a 10 mL microwave synthesis vial, add anthranilamide (1.0 mmol) and 4-pyridinecarboxaldehyde (1.0 mmol). If desired, a minimal amount of ethanol (~1-2 mL) can be added to create a slurry, though solvent-free conditions are also highly effective.[6]

-

Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.[6][12] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Work-up and Isolation: Upon completion, allow the vial to cool to room temperature. The resulting solid is often of high purity.[6] The crude product can be triturated with cold diethyl ether, filtered under vacuum, and washed with additional cold ether to remove any unreacted starting materials.

-

Purification: For analytical-grade purity, the product can be recrystallized from hot ethanol.[6] This typically yields the title compound as a crystalline solid.

Trustworthiness Insight: The elegance of this one-pot method lies in its self-validating nature. The reaction is typically very clean, and the product often precipitates out of the reaction medium upon cooling, simplifying isolation and minimizing the need for complex chromatographic purification.[6]

Part 2: Comprehensive Characterization

Thorough spectroscopic analysis is essential to unequivocally confirm the identity, structure, and purity of the synthesized this compound. The combined interpretation of NMR, IR, and Mass Spectrometry data provides a complete structural picture.[1][5][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a prominent nitrogen-containing heterocyclic motif that has garnered significant attention in the field of drug discovery.[1][2] Recognized as a "privileged structure," this scaffold demonstrates the ability to bind to a variety of biological targets, making it a versatile starting point for the development of novel therapeutics.[1] The introduction of a pyridinyl group at the C2 position, as in 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one, imparts unique physicochemical properties and biological activities, positioning it as a compound of considerable interest for researchers. This guide offers a technical overview of its chemical properties, synthesis, and known biological significance, providing a foundational resource for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a solid compound whose structure integrates the quinazolinone backbone with a pyridine ring, influencing its solubility, crystal packing, and receptor-binding capabilities. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridinic nitrogen) dictates its interaction with biological macromolecules.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 15495-00-8 | [3][4] |

| Molecular Formula | C₁₃H₁₁N₃O | Calculated |

| Molecular Weight | 225.25 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | WHSLICPSSNGCOM-UHFFFAOYNA-N | [4] |

Note: Experimental data such as melting point and solubility are not consistently reported across public domains and should be determined empirically for specific batches.

Synthesis and Mechanistic Pathway

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-established, with multi-component, one-pot reactions being the preferred modern approach due to their efficiency and high yields.[5][6] A common and reliable method involves the acid-catalyzed condensation of 2-aminobenzamide with pyridine-4-carbaldehyde.

Recommended Synthetic Protocol

This protocol describes a straightforward, catalyst-driven synthesis that is adaptable for laboratory scale.

Objective: To synthesize this compound via a one-pot condensation reaction.

Materials:

-

2-aminobenzamide

-

Pyridine-4-carbaldehyde

-

Solvent (e.g., Ethanol, Tetrahydrofuran (THF), or solvent-free)[5][7]

-

Glacial Acetic Acid (for certain variations)

-

Sodium Acetate (if using acetic acid)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Aldehyde Addition: Add pyridine-4-carbaldehyde (1.0 eq) to the solution and stir to ensure a homogenous mixture.

-

Catalyst Introduction: Introduce a catalytic amount of the selected acid catalyst (e.g., 1 mol% SnCl₂). The catalyst's role is crucial as it acts as a Lewis acid to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack.

-

Reaction Conditions: Reflux the mixture under stirring. Reaction times can vary from 3 to 15 hours, depending on the catalyst and temperature.[1][5] Monitoring the reaction progress via Thin-Layer Chromatography (TLC) is essential.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.

Visualization of Synthetic Workflow

Caption: Pathway of tubulin inhibition by DHQ analogues leading to apoptosis.

Other Potential Therapeutic Applications

-

TRPM2 Inhibition: The DHQ scaffold has been identified as a foundation for developing inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. T[9][10]RPM2 is a calcium-permeable cation channel involved in processes like insulin release and oxidative stress-induced cell death. S[10]elective inhibitors are valuable tools for studying these pathways and hold potential for treating related diseases.

-

PI3K Inhibition: The oxidized form, 2-(Pyridin-4-yl)quinazolin-4(3H)-one, has been investigated for its potential as a PI3K (Phosphoinositide 3-kinase) inhibitor, a key target in cancer therapy. S[11]ince the dihydro form is a direct precursor, this highlights a related therapeutic avenue. *[7] Anti-Leishmanial Activity: Dinitro-substituted DHQ derivatives have shown promising activity against Leishmania, targeting key parasitic enzymes like Trypanothione Reductase.

[12]---

Conclusion and Future Directions

This compound is more than a simple heterocyclic compound; it is a "privileged scaffold" that serves as a robust platform for drug discovery. Its straightforward and efficient synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The documented anticancer activity of its analogues, particularly through tubulin inhibition, underscores its potential in oncology. Further investigation into its specific interactions with targets like TRPM2 and kinases, along with structure-activity relationship (SAR) studies, will be crucial in optimizing its properties and translating its therapeutic promise into clinical applications.

References

-

3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroquinazolin-2-one | C16H12N4OS | CID - PubChem . PubChem. Available at: [Link]

-

Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of - Baghdad Science Journal . Baghdad Science Journal. Available at: [Link]

-

Direct synthesis of 2,3-dihydroquinazolin-4(1H)-ones 4a-r under oxidative conditions a . ResearchGate. Available at: [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - ResearchGate . ResearchGate. Available at: [Link]

-

2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors. - ResearchGate . ResearchGate. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation . Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on- - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - NIH . National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed . PubMed. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study - MDPI . MDPI. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central . PubMed Central. Available at: [Link]

-

The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O . De Gruyter. Available at: [Link]

-

(PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride - ResearchGate . ResearchGate. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 15495-00-8|2-(Pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 4. This compound [cymitquimica.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This guide focuses on a specific, highly promising class: 2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and its analogues. The strategic incorporation of the pyridine ring at the 2-position imparts unique physicochemical properties and biological activities, leading to promising therapeutic potential, particularly in oncology and infectious diseases. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), mechanisms of action, and future prospects of this important chemical series for researchers, scientists, and drug development professionals.

Part 1: Introduction to the Quinazolinone Scaffold

The Quinazolinone Core: A Privileged Structure in Medicinal Chemistry

Quinazolinone, a fused heterocyclic system of a benzene and a pyrimidine ring, exists in various isomeric forms, with 4(3H)-quinazolinone being the most extensively studied.[3] Its rigid, planar structure provides an excellent framework for interacting with various biological targets, while its multiple sites for substitution allow for the fine-tuning of pharmacological properties. The versatility of the quinazolinone nucleus is evidenced by the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[4][5] Several quinazolinone-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval, primarily for cancer therapy, underscoring the clinical significance of this scaffold.[5]

Significance of the 2-Pyridin-4-yl Substitution

The introduction of a pyridine ring at the 2-position of the quinazolinone core significantly influences the molecule's electronic properties, solubility, and ability to form hydrogen bonds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets, particularly protein kinases.[6] Furthermore, the pyridine moiety can participate in π-π stacking interactions within protein active sites. This strategic substitution has been shown to enhance the potency and selectivity of quinazolinone derivatives for various therapeutic targets.

Overview of Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. Their most prominent application is in oncology, where they have been investigated as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7] Additionally, these compounds have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] This guide will delve into the specifics of these applications, supported by preclinical data.

Part 2: Synthetic Strategies

General Approaches to Quinazolinone Synthesis

The synthesis of the 2,3-dihydroquinazolin-4(1H)-one core is most commonly achieved through a one-pot, three-component reaction.[10][11] This highly efficient method typically involves the condensation of an anthranilamide or isatoic anhydride with an aldehyde and a source of ammonia (such as ammonium acetate) or a primary amine.[2][12] This approach is favored for its operational simplicity, high yields, and amenability to creating diverse libraries of compounds for SAR studies.

One-Pot Three-Component Synthesis of the this compound Core

A robust and widely used method for the synthesis of the title compound and its derivatives involves the condensation of isatoic anhydride, pyridine-4-carbaldehyde, and a primary amine or ammonium acetate.

The reaction mechanism proceeds through a cascade of reactions. Initially, the primary amine reacts with isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to form an anthranilamide intermediate. This is followed by the condensation of the anthranilamide with pyridine-4-carbaldehyde to form a Schiff base (imine). The final step is an intramolecular cyclization, where the nitrogen atom of the anthranilamide attacks the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system.

graph "Synthesis_Mechanism" {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

isatoic_anhydride [label="Isatoic Anhydride", fillcolor="#F1F3F4"];

primary_amine [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4"];

anthranilamide [label="Anthranilamide Intermediate", fillcolor="#F1F3F4"];

pyridine_aldehyde [label="Pyridine-4-carbaldehyde", fillcolor="#F1F3F4"];

schiff_base [label="Schiff Base (Imine) Intermediate", fillcolor="#F1F3F4"];

final_product [label="2-Pyridin-4-yl-3-R-2,3-dihydro-\n1H-quinazolin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

isatoic_anhydride -> anthranilamide [label="+ R-NH2\n- CO2"];

anthranilamide -> schiff_base [label="+ Pyridine-4-carbaldehyde\n- H2O"];

schiff_base -> final_product [label="Intramolecular\nCyclization"];

}

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Several studies have shown that 2-pyridin-4-yl-quinazolin-4-one derivatives can induce apoptosis (programmed cell death) in cancer cells.[5] This is often a downstream effect of kinase inhibition, leading to the activation of caspase cascades and ultimately, cell death.

Beyond kinase inhibition, these compounds may also exhibit anticancer effects through other mechanisms, such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of novel antimicrobial agents.

Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[13] The exact mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

In addition to antibacterial effects, some analogues have demonstrated antifungal activity against various fungal strains.[14]

Other Reported Biological Activities

The therapeutic potential of this class of compounds extends beyond cancer and infectious diseases. Studies have reported anti-inflammatory and anti-leishmanial activities for certain derivatives, suggesting a broad range of pharmacological applications.[15]

Part 4: Structure-Activity Relationship (SAR) Studies

Key Structural Features for Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinazolinone and pyridine rings.

SAR around the Quinazolinone Ring

-

N-3 Position: The substituent at the N-3 position plays a crucial role in modulating activity. Aromatic or heteroaromatic rings at this position can enhance anticancer activity, likely through additional interactions with the target protein.

-

Benzene Ring: Substitution on the benzene ring of the quinazolinone core can influence potency and selectivity. Electron-withdrawing groups, such as halogens, have been shown to enhance activity in some cases.

SAR around the Pyridine Ring

-

Position of Nitrogen: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl isomer is often associated with potent kinase inhibitory activity.

-

Substituents on the Pyridine Ring: The introduction of substituents on the pyridine ring can further modulate the activity and pharmacokinetic properties of the compounds.

Quantitative SAR Data

The following table summarizes the anticancer activity of a series of 2-(pyridin-4-yl)quinazolin-4(3H)-ones against various cancer cell lines, as reported by Khalifa et al.[16] This data highlights the impact of different substituents on the quinazolinone and pyridine rings.

Compound R R1 R2 IC50 (µM) vs. HePG-2 IC50 (µM) vs. MCF-7 IC50 (µM) vs. HCT-116 Parent H H H >200 >200 >200 138 H H Phenyl 60.29 ± 1.06 75.32 ± 1.25 82.15 ± 1.63 139 H H 4-Chlorophenyl 104.94 ± 2.46 112.67 ± 2.89 120.43 ± 3.12 140 Br H Phenyl 126.40 ± 1.83 135.81 ± 2.97 142.56 ± 3.54

Data extracted from Khalifa et al. (2023).[16]

Part 5: Experimental Protocols

PI3Kα Kinase Assay Protocol

This protocol is a representative example of an in vitro kinase assay to evaluate the inhibitory activity of the synthesized compounds against PI3Kα.[17][18][19]

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (substrate)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Add the PI3Kα enzyme and the PIP2 substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 6: Future Perspectives and Drug Development

Challenges and Opportunities

While the this compound scaffold holds significant promise, challenges remain in optimizing the pharmacokinetic and toxicological profiles of these compounds for clinical development. However, the synthetic accessibility and the rich SAR data provide ample opportunities for further lead optimization.

Potential for Lead Optimization

Future research should focus on:

-

Improving selectivity: Fine-tuning the substituents to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

-

Enhancing pharmacokinetic properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

-

Exploring novel therapeutic areas: Investigating the potential of these compounds in other diseases where the targeted pathways are implicated.

Conclusion

The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents. The wealth of available synthetic methodologies and the growing understanding of their biological activities and SAR provide a solid foundation for the design of next-generation drugs with improved efficacy and safety profiles. Continued interdisciplinary research in this area is crucial for translating the therapeutic potential of these compounds into clinical reality.

Part 7: References

-

Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal.

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

-

An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media.

-

2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.

-

Promega Corporation. PI3K(p110α[H1047R]/p85α) Kinase Assay.

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

-

Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives | Request PDF.

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives.

-

2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

-

Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one.

-

Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. revvity.com [revvity.com]

- 11. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]

- 18. PI3K (p110α/p85α) Protocol [promega.co.uk]

- 19. promega.com [promega.com]

"2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" molecular weight

An In-depth Technical Guide on 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of a specific and promising derivative, this compound. We will delve into its fundamental physicochemical properties, established synthetic methodologies with mechanistic insights, and detailed protocols for its characterization. Furthermore, this whitepaper synthesizes current research on its significant therapeutic potential, particularly as an anticancer agent through tubulin polymerization inhibition, offering a valuable resource for professionals engaged in drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a dihydropyrimidine ring fused to a benzene ring, with a pyridine substituent at the C2 position. This C2 position is a chiral center, a critical feature for stereospecific interactions with biological targets.[1][3]

| Property | Data | Source |

| Molecular Formula | C₁₃H₁₁N₃O | [4] |

| Molecular Weight | 225.25 g/mol | [4] |

| CAS Number | 15495-00-8 | [4] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; H1[label="H", pos="-0.8,1.8!"]; C2 [label="C", pos="1.2,1.5!"]; H2[label="H", pos="1.5,2.3!"]; N3 [label="N", pos="1.8,0.3!"]; H3[label="H", pos="2.6,0.3!"]; C4 [label="C", pos="1.2,-0.9!"]; O4 [label="O", pos="1.8,-1.8!"]; C4a [label="C", pos="-0.2,-0.9!"]; C5 [label="C", pos="-1.4,-0.3!"]; C6 [label="C", pos="-1.4,1.0!"]; C7 [label="C", pos="-2.6,1.6!"]; C8 [label="C", pos="-3.2,0.5!"]; C8a [label="C", pos="-2.6,-0.6!"];

// Pyridine ring C_py_1 [label="C", pos="2.2,1.2!"]; C_py_2 [label="C", pos="3.2,2.0!"]; C_py_3 [label="C", pos="4.2,1.4!"]; N_py_4 [label="N", pos="4.2,0.2!"]; C_py_5 [label="C", pos="3.2,-0.4!"]; C_py_6 [label="C", pos="2.2,0!"];

// Draw bonds edge [len=1.2]; N1 -- C2; N1 -- H1; C2 -- N3; C2 -- H2; N3 -- C4; N3 -- H3; C4 -- O4 [style=double]; C4 -- C4a; C4a -- C5; C4a -- C6 [style=double]; C5 -- C8a; C6 -- N1; C6 -- C7; C7 -- C8 [style=double]; C8 -- C8a;

// Pyridine bonds C2 -- C_py_1; C_py_1 -- C_py_2 [style=double]; C_py_1 -- C_py_6; C_py_2 -- C_py_3; C_py_3 -- N_py_4 [style=double]; N_py_4 -- C_py_5; C_py_5 -- C_py_6 [style=double]; }

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of a 2-aminobenzamide derivative with an appropriate aldehyde.[1][5] For the title compound, this involves the reaction between 2-aminobenzamide and pyridine-4-carbaldehyde.

Mechanism Rationale: The reaction proceeds via the initial formation of a Schiff base intermediate from the condensation of the aldehyde with the primary amine of 2-aminobenzamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon, leading to the formation of the heterocyclic ring.

Catalyst and Condition Choices:

-

Lewis Acids (e.g., SnCl₂): Tin(II) chloride is an effective catalyst that activates the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the amine and promoting the reaction.[6]

-

Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture, thereby accelerating the rate of cyclization.[6]

-

Green Chemistry Approaches: Methods utilizing catalysts like molecular iodine or employing solvent-free conditions are being explored to develop more environmentally benign syntheses.[1]

Caption: General workflow for the synthesis of the target compound.

Spectroscopic and Structural Characterization

Unambiguous identification of this compound requires a suite of standard analytical techniques. The expected data signatures are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.8 ppm) for protons on the quinazolinone and pyridine rings; a characteristic singlet for the C2-H proton (δ ~5.8-6.0 ppm); distinct signals for the two N-H protons.[6][7] |

| ¹³C NMR | A downfield signal for the C4 carbonyl carbon (δ ~164 ppm); a signal for the C2 aminal carbon (δ ~77-83 ppm); multiple signals in the aromatic region (δ ~115-150 ppm).[7] |

| Mass Spec (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z 226.25. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (3100-3300 cm⁻¹) and C=O (carbonyl) stretching (~1650-1680 cm⁻¹).[7] |

Applications in Drug Discovery and Development

The DHQ scaffold has been extensively investigated for its therapeutic potential. Derivatives of this class have demonstrated a wide range of biological activities, including roles as inhibitors of TRPM2 channels and PI3K.[5][8][9] However, the most compelling activity for this scaffold is in oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

Several studies have identified 2-aryl-2,3-dihydroquinazolin-4(1H)-ones as potent, broad-spectrum cytotoxic agents against a panel of human cancer cell lines.[6]

-

Mechanism of Action: These compounds function by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are critical for forming the mitotic spindle during cell division. By disrupting microtubule formation, the compounds induce cell cycle arrest, typically in the G2/M phase, ultimately leading to apoptotic cell death.[6]

-

Therapeutic Promise: The ability to inhibit tubulin polymerization places this class of compounds in the same mechanistic category as established anticancer drugs like paclitaxel and the vinca alkaloids. Molecular modeling studies suggest these DHQ derivatives interact with the colchicine binding pocket on tubulin, representing a novel chemotype for this well-validated anticancer target.[6]

Caption: Mechanism of anticancer action via tubulin inhibition.

Experimental Protocols

Protocol 5.1: Microwave-Assisted Synthesis

This protocol is adapted from established methods for analogous compounds.[6]

-

Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-aminobenzamide (1.0 mmol), pyridine-4-carbaldehyde (1.1 mmol), and tin(II) chloride (SnCl₂, 0.01 mmol, 1 mol%).

-

Solvent Addition: Add 3 mL of absolute ethanol to the vessel and seal it.

-

Microwave Reaction: Place the vessel in a microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes.

-

Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up: After cooling the vessel to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy as described in Section 3.

Conclusion

This compound stands out as a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is straightforward and amenable to modern, efficient techniques like microwave chemistry. The compound belongs to a class of privileged scaffolds with demonstrated potent biological activity, most notably as a novel tubulin polymerization inhibitor with broad-spectrum anticancer potential. This technical guide provides the foundational knowledge required for its synthesis, characterization, and further investigation as a lead compound in drug development programs.

References

-

ResearchGate. Direct synthesis of 2,3-dihydroquinazolin-4(1H)-ones 4a-r under oxidative conditions a. Available from: [Link]

-

Fallon, B., et al. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. Available from: [Link]

-

Liu, S.-J., et al. The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O. De Gruyter. Available from: [Link]

-

ResearchGate. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1 H )-one derivatives as TRPM2 inhibitors. Available from: [Link]

-

ResearchGate. 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors. Available from: [Link]

-

Gorgulho, C. M., et al. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available from: [Link]

-

Baghdad Science Journal. Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water”. Available from: [Link]

-

PubMed. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available from: [Link]

-

MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available from: [Link]

-

Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available from: [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 15495-00-8|2-(Pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential. This technical guide provides an in-depth, experience-driven walkthrough of the in silico modeling of a specific derivative, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the computational strategies employed to investigate its therapeutic potential. We will delve into target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, offering not just a protocol, but the scientific rationale that underpins each methodological choice. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Quinazolinone Scaffold and the Significance of this compound

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] This structural motif is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, this compound, incorporates a pyridine ring, a common feature in kinase inhibitors that can act as a hydrogen bond acceptor. This suggests a potential mechanism of action involving the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5] Indeed, various quinazolinone derivatives have been investigated as inhibitors of key kinases such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][7][8][9][10][11][12]

This guide will systematically explore the in silico methodologies to build a comprehensive profile of this compound, from identifying its likely biological targets to predicting its drug-like properties.

The In Silico Discovery Workflow: A Conceptual Overview

The computational investigation of a small molecule like this compound follows a logical and iterative workflow. The primary objective is to generate testable hypotheses about its biological activity and to assess its potential as a drug candidate before committing significant resources to laboratory synthesis and testing.

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

"2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" cytotoxicity assay in MCF-7 cells

Application Note & Protocol

Topic: Cytotoxicity Profiling of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one in the MCF-7 Human Breast Cancer Cell Line using the Sulforhodamine B (SRB) Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including potent anticancer effects.[1][2][3] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of a specific derivative, this compound, against the MCF-7 human breast adenocarcinoma cell line. The protocol herein is based on the robust and widely adopted Sulforhodamine B (SRB) assay, a method that relies on the stoichiometric binding of SRB dye to cellular proteins, providing a sensitive measure of total biomass.[4][5][6] We detail the end-to-end workflow, from optimal MCF-7 cell culture and maintenance to compound preparation, assay execution, data acquisition, and interpretation. This guide is designed to ensure reproducible and reliable cytotoxicity data, forming a critical step in the preclinical evaluation of this novel quinazolinone derivative.

Scientific Rationale & Background

1.1 The Quinazolinone Scaffold in Oncology

Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted substantial interest in oncology research.[2][3] Their versatile structure allows for modification at multiple positions, leading to compounds that can interact with various biological targets. Numerous derivatives have been investigated and shown to exhibit anticancer activity through mechanisms such as inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[7][8] Some quinazoline-based drugs, like Gefitinib and Erlotinib, are established EGFR kinase inhibitors used in cancer therapy, highlighting the clinical relevance of this scaffold. The specific compound, this compound, belongs to the 2,3-dihydroquinazolin-4(1H)-one subclass, which has also been identified as a source of potent and broad-spectrum cytotoxic agents.[8][9]

1.2 MCF-7 Cells: A Model for Estrogen Receptor-Positive Breast Cancer

The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast carcinoma, is one of the most widely used models for in vitro breast cancer research. These cells are estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and express wild-type p53. This profile makes them an invaluable tool for studying hormone-responsive breast cancers and for the initial screening of cytotoxic compounds that may act through various pathways, including apoptosis.[10]

1.3 The Sulforhodamine B (SRB) Assay: A Gold Standard for Cytotoxicity Screening

The SRB assay is a colorimetric method used to determine cell number by measuring total cellular protein content.[5][6] Developed by the National Cancer Institute (NCI) for its drug screening program, it has several advantages over metabolic-based assays (e.g., MTT):

-

Independence from Metabolic State: The assay is not dependent on enzymatic activity, which can be altered by the test compound, leading to fewer false results.[4]

-

Stability: The fixed and stained plates can be stored for extended periods before analysis.[4]

-

Sensitivity and Linearity: It provides a linear and sensitive relationship between cell number and optical density over a wide range.[5][6]

-

Cost-Effectiveness: The reagents are inexpensive and have a long shelf-life.[5][6]

The assay principle involves fixing the cells with trichloroacetic acid (TCA), which simultaneously attaches them to the plate and precipitates proteins. The cells are then stained with SRB dye, which binds to basic amino acid residues. Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (Tris base) for absorbance measurement.[5][11]

Materials and Reagents

| Item | Supplier & Catalog No. (Example) | Notes |

| Cell Line | ||

| MCF-7 Cells | ATCC (HTB-22) | Obtain from a reputable cell bank. |

| Reagents | ||

| This compound | Custom Synthesis / Vendor | Test Compound. |

| Doxorubicin | Sigma-Aldrich (D1515) | Positive Control. |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich (D2650) | Vehicle for dissolving compounds. |

| Eagle's Minimum Essential Medium (EMEM) | ATCC (30-2003) | Basal medium for MCF-7 culture. |

| Fetal Bovine Serum (FBS) | Gibco (26140079) | Heat-inactivated. |

| Penicillin-Streptomycin (100X) | Gibco (15140122) | Antibiotic/antimycotic solution. |

| 0.25% Trypsin-EDTA (1X) | Gibco (25200056) | For cell detachment. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (10010023) | Calcium and Magnesium-free. |

| Trichloroacetic Acid (TCA) | Sigma-Aldrich (T6399) | For cell fixation. |

| Sulforhodamine B (SRB) | Sigma-Aldrich (S9012) | Staining dye. |

| Acetic Acid, Glacial | Sigma-Aldrich (A6283) | For wash solution. |

| Trizma® base (Tris) | Sigma-Aldrich (T1503) | For solubilization buffer. |

| Equipment & Consumables | ||

| 96-well flat-bottom cell culture plates | Corning (3599) | Sterile, tissue-culture treated. |

| Cell culture flasks (T-75) | Corning (430641) | Sterile, vented caps. |

| Serological pipettes, Pipette tips | Various | Sterile. |

| Hemocytometer or automated cell counter | For cell counting. | |

| Humidified Incubator | 37°C, 5% CO₂. | |

| Microplate reader | Capable of reading absorbance at 510-570 nm. | |

| Multichannel pipette (8 or 12 channel) | For efficient plate processing. |

Detailed Experimental Protocols

Protocol 1: MCF-7 Cell Culture & Maintenance

-

Scientist's Note: Maintaining a healthy, sub-confluent cell culture is critical for assay reproducibility. Do not allow cells to become over-confluent (>90%), as this can alter their growth rate and drug sensitivity.[12]

-

Complete Growth Medium: Prepare EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Some protocols also recommend 0.01 mg/mL human recombinant insulin.[12][13]

-

Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[12][14]

-

Media Change: Refresh the complete growth medium every 2-3 days.[12]

-

Subculturing (Passaging): a. When cells reach 80-90% confluency, aspirate the old medium. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[12][13] Observe under a microscope. Avoid harsh tapping, which can cause clumping.[12] d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[12] g. Aspirate the supernatant and resuspend the cell pellet in fresh medium. h. Seed cells into a new T-75 flask at a split ratio of 1:3 to 1:4.[14]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Step 1: Cell Seeding (Day 1)

-

Harvest MCF-7 cells as described in Protocol 3.1.

-

Perform a cell count using a hemocytometer or automated counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

-

Rationale: This seeding density (yielding 5,000 cells/well) is a good starting point. It should be optimized to ensure cells remain in the exponential growth phase throughout the experiment.

-

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Step 2: Compound Treatment (Day 2)

-

Stock Solutions: Prepare a 10 mM stock solution of "this compound" and Doxorubicin (positive control) in 100% DMSO.

-

Serial Dilutions: Prepare a series of 2X working concentrations of the test compound and positive control in complete growth medium. For a typical 8-point dose-response curve, you might aim for final concentrations from 0.01 µM to 100 µM.

-

Scientist's Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. The vehicle control wells must contain the same final DMSO concentration as the highest compound concentration wells.

-

-

Plate Layout: Design the plate map to include:

-

Tz (Time Zero) Control: Wells with cells that will be fixed just before adding the drug.

-

Vehicle Control: Wells with cells treated with medium containing DMSO.

-

Test Compound Wells: Cells treated with serial dilutions of the quinazolinone.

-

Positive Control Wells: Cells treated with serial dilutions of Doxorubicin.

-

-

Fix Tz Plate: Remove the medium from the Tz wells and fix immediately as described in Step 3, point 2 below. This plate represents the cell population at the time of drug addition.

-

Add Compounds: Carefully add 100 µL of the 2X compound solutions to the appropriate wells, bringing the total volume to 200 µL.

-

Incubate the plate for 48 hours (a common duration, but can be optimized) at 37°C, 5% CO₂.

Step 3: Assay Termination and Staining (Day 4 or 5)

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[4][5]

-

Rationale: Cold TCA fixes the cells and precipitates proteins, ensuring that the subsequent staining is proportional to the total biomass at the end of the treatment period.

-

-

Washing: Discard the supernatant and wash the plate four to five times by gently immersing it in a basin of slow-running tap water. Remove excess water by tapping the plate on paper towels. Air dry completely.[15]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11]

-

Removing Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11][15]

-

Drying: Air dry the plates completely. A blow dryer can be used to speed this up.[5]

Step 4: Solubilization and Reading (Day 4 or 5)

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[15]

-

Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.

-

Read the absorbance (Optical Density, OD) at 510 nm or 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of growth inhibition is calculated using the absorbance measurements from the time zero (Tz), control growth (C), and test (Ti) wells.

Formula for Percentage Growth Inhibition: If OD(Ti) ≥ OD(Tz): % Growth = [(OD(Ti) - OD(Tz)) / (OD(C) - OD(Tz))] x 100 If OD(Ti) < OD(Tz): % Lethality = [(OD(Ti) - OD(Tz)) / OD(Tz)] x 100

-

GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in cell growth relative to the control. This is the primary metric for cytostatic effects.

-

TGI (Total Growth Inhibition): The concentration at which there is no net cell growth (OD(Ti) = OD(Tz)).

-

LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the initial cells (causes a 50% reduction in OD relative to Tz). This is a metric for cytotoxic effects.

Example Data Table:

| Compound | Concentration (µM) | Mean OD 570nm | % Growth Inhibition |

| Controls | |||

| Time Zero (Tz) | - | 0.152 | - |

| Vehicle (C) | 0.1% DMSO | 1.258 | 0% |

| Test Compound | |||

| 0.1 | 1.150 | 9.76% | |

| 1 | 0.855 | 36.44% | |

| 10 | 0.501 | 68.45% | |

| 50 | 0.180 | 97.56% | |

| 100 | 0.095 | 105.15% (Lethal) | |

| Positive Control | |||

| Doxorubicin | 0.1 | 0.980 | 25.14% |

| 1 | 0.450 | 73.06% |

Note: The IC₅₀ for Doxorubicin in MCF-7 cells is reported to be in the range of 0.68 µg/ml (~1.25 µM) to 8.3 µM depending on incubation time and assay conditions.[16][17][18]

Potential Mechanism of Action & Further Investigation

Many quinazolinone derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8] In p53 wild-type cells like MCF-7, this arrest can trigger the intrinsic apoptotic pathway. This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to apoptosis.[10]

Follow-up experiments could include:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to confirm G2/M arrest.

-

Apoptosis Assays: Employ Annexin V/PI staining to quantify apoptotic vs. necrotic cell death.

-

Western Blotting: Analyze the expression levels of key proteins in the apoptotic pathway (p53, Bax, Bcl-2, cleaved Caspase-3) following treatment.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

-

Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.[Link]

-

Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications.[Link]

-

MCF-7 Culture Protocol. Altogen Biosystems.[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information (PMC).[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

-

How to culture MCF7 cells? ResearchGate.[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.[Link]

-

IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate.[Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.[Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.[Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.[Link]

-

Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.[Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]

-

Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information (PMC).[Link]

-

MCF-7 Cell Culture. ENCODE.[Link]

-

MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. AIP Publishing.[Link]

-

SRB assay for measuring target cell killing. Protocols.io.[Link]

-

Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! Ubigene.[Link]

-

Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold. Journal of Young Pharmacists.[Link]

-

Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. National Center for Biotechnology Information (PMC).[Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.[Link]

-

MCF-7 Cell Culture and +/- estrogen treatment. University of Vermont.[Link]

-

Cytotoxic effect of the quinazoline derivative (compound A) on breast carcinoma (MCF-7) and non-tumorigenic epithelial (MCF-10A) cell line. ResearchGate.[Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. ResearchGate.[Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. ScienceDirect.[Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed.[Link]

-

Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate.[Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information (PMC).[Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. citedrive.com [citedrive.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. scispace.com [scispace.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. mcf7.com [mcf7.com]

- 13. researchgate.net [researchgate.net]

- 14. encodeproject.org [encodeproject.org]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpsonline.com [ijpsonline.com]

Application Notes & Protocols: Characterizing 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones as Tubulin Polymerization Inhibitors

Abstract: Microtubules, dynamic polymers of α- and β-tubulin, are pivotal components of the cytoskeleton essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a highly validated and successful target for anticancer drug development. This guide provides a comprehensive overview and detailed experimental protocols for characterizing the biological activity of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones, a promising class of tubulin polymerization inhibitors. Using "2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" as a representative compound, we delineate its mechanism of action and provide step-by-step methodologies for its evaluation, from direct biochemical assays to cell-based functional analyses. This document is intended for researchers in oncology, cell biology, and drug discovery to facilitate the investigation of this and similar chemical scaffolds.

Scientific Background: The Quinazolinone Scaffold as a Tubulin Disruptor

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A specific subclass, 2,3-dihydroquinazolin-4(1H)-ones, has emerged as a source of potent, broad-spectrum cytotoxic agents.[2][3] Extensive research, including analysis by the National Cancer Institute's COMPARE algorithm, has suggested that the cytotoxicity of these compounds often derives from their interaction with the tubulin cytoskeleton.[4]

Mechanism of Action

Unlike stabilizing agents such as taxanes, 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones act as microtubule destabilizers. Their mechanism is primarily attributed to the inhibition of tubulin polymerization.[3][4][5] Docking studies and competitive binding assays indicate that these molecules frequently occupy the colchicine binding site on β-tubulin.[2][4][6][7] By binding to this site, the compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule protofilament.

The downstream cellular consequences of this biochemical inhibition are profound:

-

Disruption of Microtubule Network: The intracellular microtubule architecture collapses.

-

Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[3][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Figure 1: Mechanism of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one action.

Synthesis Overview

A common and efficient method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the microwave-assisted condensation of 2-aminobenzamide with a corresponding aldehyde (e.g., pyridine-4-carboxaldehyde for the title compound), often catalyzed by a Lewis acid like SnCl₂.[2] This one-pot reaction provides a straightforward route to generate a library of analogs for structure-activity relationship (SAR) studies.

Figure 2: General synthesis workflow for the target compound.

Experimental Application Notes and Protocols

The following section provides detailed protocols to validate and quantify the activity of a putative tubulin inhibitor from the 2-Aryl-2,3-dihydroquinazolin-4(1H)-one class.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Rationale: This is the most direct biochemical assay to confirm the compound's mechanism. It measures the compound's ability to inhibit the assembly of purified tubulin into microtubules in a cell-free system. A fluorescence-based method is chosen over a turbidity assay for its superior sensitivity and suitability for high-throughput screening.[9][10] The assay monitors the fluorescence increase as a reporter dye incorporates into newly formed microtubules.[10]

Protocol Steps:

-

Reagent Preparation:

-

Tubulin Stock: Reconstitute lyophilized, >99% pure tubulin (e.g., porcine brain tubulin) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a concentration of 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

-

GTP Stock: Prepare a 100 mM solution of GTP in buffer and store at -80°C.

-

Assay Buffer: Prepare a fresh solution of General Tubulin Buffer containing 15% glycerol.[9]

-

Test Compound: Prepare a 10 mM stock of "this compound" in 100% DMSO. Create 10x working stocks by serial dilution in Assay Buffer.

-

Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and an enhancer (e.g., 100 µM Paclitaxel).[9]

-

Tubulin Reaction Mix: On ice, prepare the final reaction mix to a tubulin concentration of 2 mg/mL in Assay Buffer, supplemented with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI at 6.3 µM or as per manufacturer's instructions).[9][11] Keep on ice.

-

-

Assay Execution:

-

Pre-warm a black, clear-bottom 96-well plate and a fluorescence plate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle (DMSO diluted in buffer) to the appropriate wells.

-

To initiate polymerization, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[9]

-

Immediately place the plate in the pre-warmed reader.

-

Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes at 37°C.

-

Data Analysis & Interpretation: Plot fluorescence intensity versus time. A normal polymerization reaction shows a sigmoidal curve with nucleation, growth, and plateau phases.[9] An inhibitor like the target compound will decrease the rate (Vmax of the growth phase) and the overall extent of polymerization (fluorescence at plateau) in a dose-dependent manner.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. maxanim.com [maxanim.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of "2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" Derivatives in Drug Discovery

Introduction: The Therapeutic Promise of Quinazolinone Scaffolds

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of the quinazolinone family have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4] The versatility of the quinazolinone ring system, particularly the 2,3-dihydro-1H-quinazolin-4-one core, allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This adaptability makes it a highly attractive starting point for the development of novel therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of a specific subclass of these compounds: 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one derivatives. The incorporation of the pyridine moiety at the 2-position is of particular interest due to its potential to engage in hydrogen bonding and other key interactions within biological targets, a common feature in many successful kinase inhibitors and other therapeutic agents. These application notes are designed for researchers, scientists, and drug development professionals, offering both the practical steps for experimentation and the scientific rationale behind these procedures.

Synthetic Strategy: A One-Pot, Three-Component Approach

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be efficiently achieved through a one-pot, three-component reaction.[5][6] This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally high yields.[7] The core reaction involves the condensation of an anthranilamide (or its in situ generated equivalent from isatoic anhydride), an aldehyde, and a primary amine. For the synthesis of the parent compound, 2-(pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one, isatoic anhydride, pyridine-4-carbaldehyde, and an ammonia source like ammonium acetate are utilized.[8][9]

Diagram of the Synthetic Workflow

Caption: One-pot synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one

This protocol is adapted from established procedures for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones.[8][9]

Materials:

-

Isatoic anhydride (1.0 eq)

-

Pyridine-4-carbaldehyde (1.2 eq)

-

Ammonium acetate (1.5 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add isatoic anhydride (1.0 eq), pyridine-4-carbaldehyde (1.2 eq), and ammonium acetate (1.5 eq).

-

Add ethanol to the flask to create a slurry (approximately 5-10 mL per gram of isatoic anhydride).

-

Optional: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Equip the flask with a reflux condenser and place it on a stirring plate with a heating mantle.

-